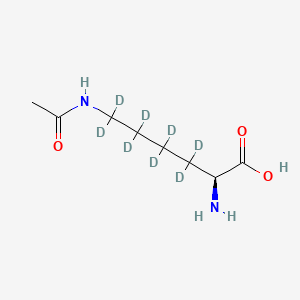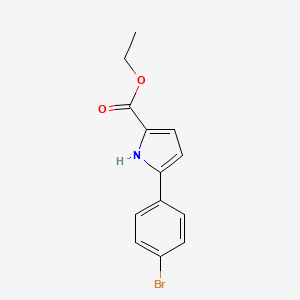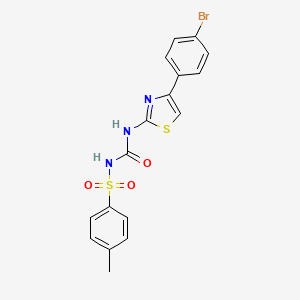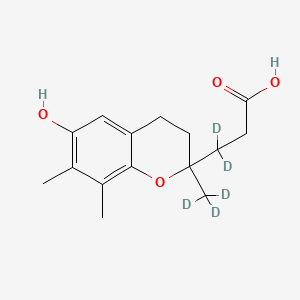
gamma-CEHC-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-CEHC-d5, also known as 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acid-d5, is a deuterium-labeled derivative of gamma-CEHC. Gamma-CEHC is a metabolite of gamma-tocopherol, a form of Vitamin E. This compound is primarily used in scientific research to study the metabolic pathways and biological effects of gamma-tocopherol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-CEHC-d5 is synthesized by incorporating deuterium into gamma-CEHC. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-CEHC-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced back to its parent tocopherol form.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Gamma-tocopherol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Gamma-CEHC-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of gamma-tocopherol metabolism.
Biology: Helps in studying the biological effects of gamma-tocopherol and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of gamma-tocopherol in the body.
Industry: Employed in the development of new antioxidant formulations and supplements.
Mécanisme D'action
Gamma-CEHC-d5 exerts its effects by mimicking the behavior of gamma-CEHC in biological systems. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby providing protective effects against cellular damage.
Comparaison Avec Des Composés Similaires
Gamma-CEHC-d5 is compared with other similar compounds such as alpha-CEHC and gamma-CEHC. While all these compounds are metabolites of tocopherols, this compound is unique due to its deuterium labeling, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems.
Similar Compounds
Alpha-CEHC: A metabolite of alpha-tocopherol with similar antioxidant properties.
Gamma-CEHC: The non-deuterated form of this compound, also a metabolite of gamma-tocopherol.
Trolox: A water-soluble analog of Vitamin E with antioxidant properties.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
269.35 g/mol |
Nom IUPAC |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
Clé InChI |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
SMILES canonique |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


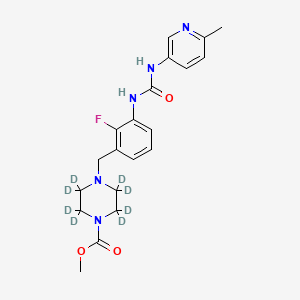
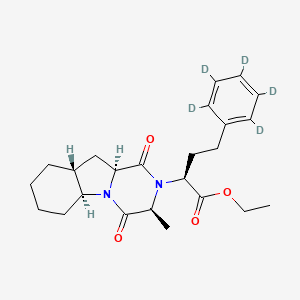
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
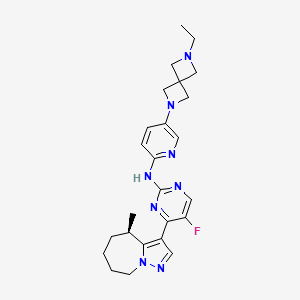

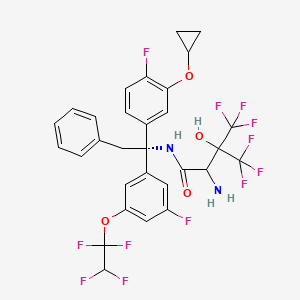
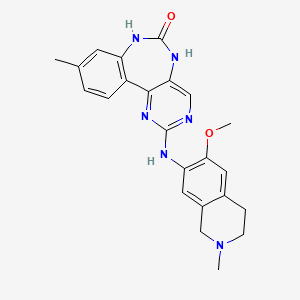
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
